molecular formula C20H30N2O3S B7544034 1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide

1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide

Cat. No. B7544034
M. Wt: 378.5 g/mol
InChI Key: KFZDHCHCVFQLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide, also known as BZP, is a synthetic compound that belongs to the piperazine class of drugs. BZP is commonly used as a recreational drug due to its stimulant properties. However, BZP has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This compound also has a weak affinity for the serotonin transporter, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes pupil dilation and can lead to seizures in high doses. This compound has been found to have a half-life of approximately 4-6 hours in humans.

Advantages and Limitations for Lab Experiments

1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined mechanism of action. However, this compound also has several limitations. It has a narrow therapeutic window and can be toxic at high doses. Additionally, this compound has been shown to have addictive properties in animal studies.

Future Directions

There are several future directions for research on 1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of Parkinson's disease. Another area of interest is the development of safer and more effective analogs of this compound. Additionally, further research is needed to understand the long-term effects of this compound use in humans.

Synthesis Methods

1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide can be synthesized through a multi-step process starting with the reaction of cyclohexanone with nitroethane to form 1-(2-nitropropyl)cyclohexanol. This compound is then reduced to 1-(2-aminopropyl)cyclohexanol, which is further reacted with benzylsulfonyl chloride to form this compound.

Scientific Research Applications

1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide has been the subject of scientific research due to its potential therapeutic applications. One study found that this compound has anti-inflammatory properties and can reduce inflammation in the lungs of mice. Another study found that this compound can increase the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease.

properties

IUPAC Name

1-benzylsulfonyl-N-cycloheptylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c23-20(21-19-12-6-1-2-7-13-19)18-11-8-14-22(15-18)26(24,25)16-17-9-4-3-5-10-17/h3-5,9-10,18-19H,1-2,6-8,11-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZDHCHCVFQLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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